molecular formula C8H12N2O3 B14794466 spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one

spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one

Cat. No.: B14794466
M. Wt: 184.19 g/mol
InChI Key: NTRXRBLGWOSIMH-UHFFFAOYSA-N
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Description

Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one is a complex heterocyclic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a dioxolane derivative and a pyrroloimidazole precursor in the presence of a suitable catalyst can yield the desired spiro compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one is unique due to its specific spirocyclic structure and the presence of both dioxolane and pyrroloimidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one

InChI

InChI=1S/C8H12N2O3/c11-7-9-4-6-3-8(5-10(6)7)12-1-2-13-8/h6H,1-5H2,(H,9,11)

InChI Key

NTRXRBLGWOSIMH-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)CC3CNC(=O)N3C2

Origin of Product

United States

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